molecular formula C22H23BO3 B6323640 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-70-3

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323640
CAS No.: 2096997-70-3
M. Wt: 346.2 g/mol
InChI Key: VLKPZLCCEDKYCG-UHFFFAOYSA-N
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Description

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound known for its unique structure and properties It is a member of the dioxaborinane family, which are boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 5-benzyloxy-1-naphthol with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthyl derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It also participates in electron transfer reactions, influencing redox processes in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
  • 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Uniqueness

Compared to similar compounds, 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibits unique reactivity and stability due to its specific structural configuration. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.

Properties

IUPAC Name

5,5-dimethyl-2-(5-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-6-11-19-18(20)10-7-13-21(19)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPZLCCEDKYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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